molecular formula C15H23NO3S B345515 1-(5-Methoxy-2,4-dimethylphenyl)sulfonylazepane CAS No. 898646-76-9

1-(5-Methoxy-2,4-dimethylphenyl)sulfonylazepane

Cat. No.: B345515
CAS No.: 898646-76-9
M. Wt: 297.4g/mol
InChI Key: YOBMVGLMUPIRGM-UHFFFAOYSA-N
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Description

1-(5-Methoxy-2,4-dimethylphenyl)sulfonylazepane is an organic compound that features a sulfonyl group attached to an azepane ring, with a methoxy and two methyl groups on the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5-Methoxy-2,4-dimethylphenyl)sulfonylazepane typically involves the following steps:

    Formation of the Sulfonyl Chloride Intermediate: The starting material, 5-methoxy-2,4-dimethylphenyl, is reacted with chlorosulfonic acid to form the corresponding sulfonyl chloride.

    Nucleophilic Substitution: The sulfonyl chloride intermediate is then reacted with azepane in the presence of a base such as triethylamine to yield this compound.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

1-(5-Methoxy-2,4-dimethylphenyl)sulfonylazepane can undergo various types of chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The sulfonyl group can be reduced to a sulfide.

    Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.

Major Products

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of sulfides.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Potential use in the study of enzyme interactions due to its unique structure.

    Medicine: Investigated for its potential pharmacological properties.

    Industry: Used in the development of new materials or as a catalyst in certain reactions.

Mechanism of Action

The mechanism by which 1-(5-Methoxy-2,4-dimethylphenyl)sulfonylazepane exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The sulfonyl group can act as an electrophile, while the azepane ring may provide steric hindrance, influencing the compound’s reactivity and interactions.

Comparison with Similar Compounds

Similar Compounds

  • 1-(5-Methoxy-2,4-dimethylphenyl)sulfonylbenzimidazole
  • 1-(5-Methoxy-2,4-dimethylphenyl)sulfonylpyrrolidine

Uniqueness

1-(5-Methoxy-2,4-dimethylphenyl)sulfonylazepane is unique due to the presence of the azepane ring, which imparts different steric and electronic properties compared to other similar compounds

Properties

IUPAC Name

1-(5-methoxy-2,4-dimethylphenyl)sulfonylazepane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23NO3S/c1-12-10-13(2)15(11-14(12)19-3)20(17,18)16-8-6-4-5-7-9-16/h10-11H,4-9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOBMVGLMUPIRGM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1OC)S(=O)(=O)N2CCCCCC2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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